molecular formula C14H27NO4 B6151367 2-{[(tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoic acid CAS No. 1850070-38-0

2-{[(tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoic acid

Cat. No.: B6151367
CAS No.: 1850070-38-0
M. Wt: 273.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoic acid is an important chemical compound that falls within the family of amino acids and their derivatives. The compound's structure is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an isopropyl group, and a methyl group attached to the main carbon chain. This compound is significant in the synthesis of complex organic molecules, especially in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-{[(tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoic acid typically involves the protection of the amino group using the Boc group. A common synthetic route starts with the amino acid leucine, which undergoes a series of reactions to introduce the Boc group:

  • Boc Protection: : Leucine reacts with di-tert-butyl dicarbonate in the presence of a base like triethylamine, resulting in the formation of Boc-protected leucine.

  • Activation and Coupling: : The carboxylic acid group can be activated using agents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) for coupling with other molecules.

Industrial Production Methods

On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Automated peptide synthesizers and continuous flow reactors are often employed to facilitate the large-scale synthesis of such amino acid derivatives.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Deprotection Reactions: : The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) to yield the free amine.

  • Coupling Reactions: : The Boc-protected amino acid can be coupled with other amino acids or peptides using carbodiimide-based coupling reagents.

  • Oxidation and Reduction: : The compound can undergo oxidation or reduction under specific conditions to modify the side chains.

Common Reagents and Conditions Used

  • Trifluoroacetic Acid (TFA): : For Boc deprotection.

  • Dicyclohexylcarbodiimide (DCC): : For activation in peptide coupling.

  • Hydrogenation: : For reduction reactions.

Major Products Formed from These Reactions

  • Free Amine: : Resulting from Boc deprotection.

  • Peptides: : Through coupling with other amino acids.

  • Modified Amino Acids: : Via oxidation or reduction reactions.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoic acid finds extensive applications across various scientific fields:

  • Chemistry: : Used as a building block in organic synthesis, particularly in the construction of peptide chains.

  • Biology: : Facilitates the study of protein structure and function by incorporating specific amino acid sequences.

  • Medicine: : Plays a role in drug design and development, especially in creating peptide-based therapeutics.

  • Industry: : Employed in the manufacturing of pharmaceuticals and fine chemicals.

Mechanism of Action

The compound exerts its effects primarily through its amino acid structure and the functional groups attached to it. In biological systems, the Boc group protects the amino acid during synthesis, ensuring selective reactions. The mechanism involves the formation of peptide bonds through nucleophilic attack on activated carboxylic acid derivatives, forming stable amide bonds integral to peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-leucine: : An isomer with different positional attachment of the Boc group.

  • Boc-alanine: : Another Boc-protected amino acid, simpler in structure.

Highlighting Its Uniqueness

2-{[(tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoic acid stands out due to the presence of both the isopropyl and methyl groups on the side chain, influencing its steric properties and reactivity. This makes it particularly valuable in the synthesis of peptides requiring specific structural motifs.

Properties

CAS No.

1850070-38-0

Molecular Formula

C14H27NO4

Molecular Weight

273.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.